molecular formula C14H11IN2 B1521057 1-benzyl-3-Iodo-7-azaindole CAS No. 1093759-51-3

1-benzyl-3-Iodo-7-azaindole

Cat. No.: B1521057
CAS No.: 1093759-51-3
M. Wt: 334.15 g/mol
InChI Key: KJXCQDCJEMOYCK-UHFFFAOYSA-N
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Description

1-Benzyl-3-iodo-7-azaindole is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a 7-azaindole core, a privileged scaffold recognized as an excellent bioisostere for purine and indole systems. The presence of the nitrogen atom in the azaindole framework allows for fine-tuning of properties like solubility, lipophilicity, and target binding, making it highly valuable for optimizing drug candidates . The iodine functional group at the C3 position makes this compound an exceptionally versatile synthetic intermediate. The C3 site on the 7-azaindole ring is the most reactive toward electrophilic aromatic substitution, and the iodine atom is an excellent handle for further derivatization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create more complex molecules . This reagent is particularly prominent in the synthesis of protein kinase inhibitors. Kinases are key therapeutic targets in areas like oncology, and the 7-azaindole structure effectively fits into the ATP-binding site of various kinases . Researchers have utilized this specific compound and its derivatives in the development of inhibitors for Anaplastic Lymphoma Kinase (ALK) and Aurora Kinases, which are important in the fight against cancer . The product is offered with a high purity of 97% and is strictly for research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this light-sensitive compound with appropriate care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2/c15-13-10-17(9-11-5-2-1-3-6-11)14-12(13)7-4-8-16-14/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXCQDCJEMOYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2N=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 1 Benzyl 3 Iodo 7 Azaindole

Reactivity at the C-3 Iodine Moiety of 1-Benzyl-3-Iodo-7-Azaindole

The iodine atom at the C-3 position is a key site for functionalization, enabling a variety of transformations.

The C-3 iodo group of the 7-azaindole (B17877) scaffold is highly amenable to palladium-catalyzed cross-coupling reactions, which are instrumental in creating new carbon-carbon bonds. smolecule.com Aryl iodides are particularly effective in these reactions compared to other aryl halides. sorbonne-universite.fr

Suzuki Coupling: This reaction is a versatile method for introducing aryl and heteroaryl groups at the C-3 position. For instance, 3-iodo-7-azaindole derivatives can be coupled with various boronic acids to create C-C bonds. encyclopedia.pub In a related example, the Suzuki coupling of a 3-iodo-6-chloro-N-methyl-7-azaindole with different arenes demonstrated the feasibility of selective C-3 arylation. acs.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The Sonogashira reaction is a foundational method for synthesizing C-C bonds by coupling terminal alkynes with aryl or allyl halides using a palladium catalyst. nih.gov For example, 3-iodo-N-Boc-7-azaindole has been successfully coupled with terminal alkynes like TMS-acetylene and 1-hexyne (B1330390) to produce alkynones, which are precursors to meriolin derivatives. encyclopedia.pub This reaction typically employs a palladium catalyst, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, along with a copper(I) co-catalyst. nih.govmdpi.com

Stille Coupling: The Stille reaction offers another route for C-C bond formation. For example, a 3-trimethylstannyl-7-azaindole derivative has been effectively coupled with chloroindolylmaleimide and 2,3-dichloro-N-methylmaleimide using a palladium catalyst to generate key synthetic intermediates. atlanchimpharma.com

Heck Reaction: The Heck reaction has been successfully used to introduce allyl, vinyl, and phenyl substituents at various positions on the 7-azaindole ring. atlanchimpharma.com

Table 1: Examples of Cross-Coupling Reactions on 3-Iodo-7-Azaindole Derivatives

Coupling Reaction Reactants Catalyst System Product Type Reference
Suzuki 3-Iodo-6-chloro-N-methyl-7-azaindole, Arylboronic acid Pd(OAc)₂, SPhos C3-Aryl-7-azaindole acs.org
Sonogashira 3-Iodo-N-Boc-7-azaindole, TMS-acetylene Not specified C3-Alkynyl-7-azaindole encyclopedia.pub
Stille 3-Trimethylstannyl-7-azaindole, Chloroindolylmaleimide Palladium catalyst C3-Coupled maleimide atlanchimpharma.com

The iodine at C-3 can be replaced by various nucleophiles. While direct nucleophilic substitution on 3-iodo-7-azaindoles is less common than cross-coupling reactions, the related 3-halo-7-azaindoles can undergo such transformations. For instance, the chlorine substituent on a pyrimidine (B1678525) ring attached to the C-3 position of a 7-azaindole has been substituted by various amines. encyclopedia.pub

Furthermore, the C-3 position can be functionalized through other reaction types. For example, iodine-catalyzed regioselective C-3 chalcogenation of 7-azaindoles with thiols and diselenides provides access to C-3 sulfenylated and selenylated products. acs.org Additionally, direct iodination at the C-3 position of 1-arylated 7-azaindoles can be achieved using N-iodosuccinimide (NIS) or iodine in the presence of a base. nih.gov

Reactivity of the N-1 Benzyl (B1604629) Moiety and its Potential for Modification

The N-1 benzyl group in this compound serves as a protecting group for the pyrrolic nitrogen. While the primary focus of reactivity studies is often on the C-3 position, the benzyl group can potentially be modified or removed. However, the removal of an N-benzyl group from a pyrrole (B145914) ring can be challenging. pitt.edu

In related systems, N-alkylation of the 7-azaindole anion, formed after an alkynylation-cyclization sequence, has been demonstrated. beilstein-journals.org This suggests that modification of the N-1 substituent is feasible. For example, N-methylation of sulfenylated 7-azaindoles has been achieved using sodium hydride and methyl iodide. acs.org

Reactivity of the 7-Azaindole Nitrogen Atoms and their Coordination Chemistry

The 7-azaindole scaffold possesses two nitrogen atoms, one in the pyrrole ring (N-1) and one in the pyridine (B92270) ring (N-7), both of which can participate in coordination with metal ions. The deprotonated form of 7-azaindole, 7-azaindolide, acts as a versatile ligand.

Studies on homoleptic transition metal complexes have shown that 7-azaindolide can coordinate to metal ions exclusively through the pyrrolic N1 nitrogen atom, forming tetrahedral complexes. acs.orgnih.govnih.gov In these structures, alkali metal cations like sodium are often associated with both the pyrrolic and pyridine nitrogen atoms. acs.orgnih.govnih.gov Density functional theory calculations indicate that 7-azaindolide-κ¹-N1 is primarily a sigma donor ligand with significant ionic character in its bonding to mid-3d transition metals. acs.orgnih.gov

In other instances, particularly in complexes with a single transition metal ion, coordination primarily occurs through the pyridine N-7 atom. nih.gov The 7-azaindole-N-oxide ligand, for example, can coordinate to oxophilic lanthanide ions while also engaging in hydrogen bonding to support the coordination sphere. rsc.org

Functionalization of Other Positions on the 7-Azaindole Core

While the C-3 position is a primary site for functionalization, other positions on the 7-azaindole ring can also be modified.

The C-2 position of the 7-azaindole nucleus can be functionalized through various methods. One approach involves the lithiation of 1-phenylsulfonyl-7-azaindole followed by quenching with an electrophile, such as trimethylstannylchloride, to introduce a substituent at the C-2 position. atlanchimpharma.com This 2-(trimethylstannyl)-7-azaindole can then participate in Stille coupling reactions. atlanchimpharma.com

Another strategy for C-2 functionalization is the palladium-catalyzed arylation of 7-azaindoles using aryl iodides. rsc.org Furthermore, a directed metalation-group migration strategy allows for the iterative functionalization at both the C-6 and C-2 positions of the 7-azaindole scaffold. researchgate.netscispace.comnih.gov This involves the regioselective metalation of an N-7 carbamoyl (B1232498) azaindole to introduce a substituent at C-6, followed by a carbamoyl group migration from N-7 to N-1, which then directs a second metalation and electrophilic quench at the C-2 position. scispace.com

C-5 Functionalization of 7-Azaindole Derivatives

The C-5 position of the 7-azaindole nucleus is a common site for modification in the development of therapeutic agents. Starting with a pre-functionalized core like this compound, or its bromo-analogue, allows for the introduction of diverse substituents, often through transition-metal-catalyzed cross-coupling reactions.

One prominent strategy for C-5 functionalization involves the use of a 5-halo-7-azaindole precursor. For instance, 1-tosyl-3-iodo-5-bromo-7-azaindole has been utilized as a key intermediate for the synthesis of 3,5-disubstituted-7-azaindole derivatives. mdpi.com A regioselective Suzuki-Miyaura cross-coupling reaction can be performed at the C-5 position. This selectivity is often achieved by carefully controlling the reaction conditions and the choice of catalyst. Following the introduction of a substituent at C-5, a second cross-coupling reaction can be carried out at the C-3 position. mdpi.com

A similar approach can be envisaged for 1-benzyl-3-iodo-5-bromo-7-azaindole. The increased reactivity of the C-Br bond over the C-I bond under certain palladium-catalyzed conditions would allow for selective functionalization at the C-5 position. Subsequently, the iodine at C-3 can be targeted for further diversification.

Another method involves the functionalization of 5-bromo-7-azaindole (B68098) via a Suzuki coupling, followed by iodination at the C-3 position and N-protection to yield a 1-substituted-3-iodo-5-aryl-7-azaindole. encyclopedia.pub This step-wise approach provides access to a wide array of C-5 functionalized derivatives.

The following table summarizes representative C-5 functionalization reactions on 7-azaindole derivatives, which are analogous to potential reactions for this compound.

Starting MaterialReagentCatalyst/ConditionsProductYield (%)Reference
1-Tosyl-3-iodo-5-bromo-7-azaindole1-Methyl-3-boronate imidazolePd-catalyzed1-Tosyl-3-iodo-5-(1-methyl-1H-imidazol-3-yl)-7-azaindoleN/A mdpi.com
5-Bromo-7-azaindoleArylboronic acidPd-catalyzed5-Aryl-7-azaindoleN/A encyclopedia.pub
1-Benzyl-4-bromo-1H-pyrrolo[2,3-b]pyridineBenzamidePd2(dba)3, Xantphos, Cs2CO31-Benzyl-4-benzamido-1H-pyrrolo[2,3-b]pyridine85 nih.gov

C-6 Functionalization of 7-Azaindole Derivatives

Functionalization at the C-6 position of the 7-azaindole ring is synthetically challenging but crucial for modulating the biological activity of many 7-azaindole-based compounds. Directed metalation strategies have emerged as a powerful tool for achieving regioselective C-6 functionalization.

A notable method is the "directed metalation-group dance," which allows for iterative functionalization of the 7-azaindole scaffold. scispace.comrsc.orgnih.govworktribe.comresearchgate.netresearchgate.net This strategy typically begins with the protection of the N-7 nitrogen of the pyridine ring with a carbamoyl group. This directing group facilitates regioselective lithiation at the C-6 position. Quenching this lithiated intermediate with an electrophile introduces a substituent at C-6. Subsequently, the carbamoyl group can be induced to "dance" or migrate from the N-7 to the N-1 position. rsc.orgnih.gov This then allows for a second directed metalation and functionalization at the C-2 position. While this method does not start directly with this compound, it highlights a sophisticated approach to C-6 modification that could be adapted. For instance, a 1-benzyl-7-azaindole could potentially be functionalized at C-6 using a similar directed metalation approach prior to iodination at C-3.

Another approach for C-6 functionalization involves the use of 7-azaindole N-oxides. The N-oxide activates the pyridine ring, facilitating electrophilic substitution. For example, N-oxide-assisted palladium-catalyzed C-6 arylation of 7-azaindoles has been successfully demonstrated. rsc.org

The table below presents examples of C-6 functionalization of 7-azaindole derivatives.

Starting MaterialKey StrategyReagentsProductYield (%)Reference
N-7-Carbamoyl-7-azaindoleDirected Metalation1. TMPLi 2. ElectrophileC-6 substituted N-7-carbamoyl-7-azaindoleN/A rsc.org
7-Azaindole N-oxidePd-catalyzed C-H arylationAryl bromide, Pd(OAc)2, DavePhosC-6 Aryl-7-azaindole46-87 uni-rostock.de
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridineSuzuki-Miyaura CouplingArylboronic acid3-Aryl-6-chloro-1-methyl-7-azaindole67-93 acs.org

Regioselective C-3 Chalcogenation (Sulfenylation, Selenylation, Thiocyanation, Selenocyanation)

While this compound already possesses a functional group at the C-3 position, the direct C-3 chalcogenation of the 1-benzyl-7-azaindole precursor is a highly efficient and regioselective process. An iodine-catalyzed method has been developed for the C-3 sulfenylation, selenylation, thiocyanation, and selenocyanation of NH-free 7-azaindoles. acs.org This approach is notable for its high efficiency and broad substrate scope.

The reaction typically involves treating the 7-azaindole derivative with a suitable chalcogenating agent in the presence of a catalytic amount of iodine in a solvent like DMSO. For instance, sulfenylation can be achieved using thiophenols, while selenylation can be performed with diselenides. Thiocyanation and selenocyanation are carried out using potassium thiocyanate (B1210189) and potassium selenocyanate, respectively. acs.org

These C-3 chalcogenated 7-azaindoles are valuable intermediates for further synthetic transformations. For a 1-benzyl-7-azaindole, this reaction would provide direct access to 1-benzyl-3-chalcogenyl-7-azaindoles.

The following table details the conditions and outcomes for the C-3 chalcogenation of various 7-azaindoles.

7-Azaindole DerivativeChalcogenating AgentCatalyst/ConditionsProductYield (%)Reference
7-AzaindoleThiophenolI2 (20 mol%), DMSO, 80 °C3-(Phenylthio)-7-azaindole93 acs.org
7-AzaindoleDiphenyl diselenideI2 (20 mol%), DMSO, 80 °C3-(Phenylselanyl)-7-azaindole96 acs.org
7-AzaindolePotassium thiocyanateI2 (20 mol%), DMSO, 80 °C3-Thiocyanato-7-azaindole74 acs.org
7-AzaindolePotassium selenocyanateI2 (20 mol%), DMSO, 80 °C3-Selenocyanato-7-azaindole80 acs.org

Cyclization Reactions to Form Fused Heterocyclic Systems from 7-Azaindole Derivatives

The 7-azaindole scaffold, particularly when appropriately functionalized, serves as an excellent building block for the synthesis of more complex, fused heterocyclic systems. These larger ring systems are of significant interest in drug discovery.

Starting from a C-3 sulfenylated 7-azaindole, which can be derived from a 1-benzyl-7-azaindole as described in the previous section, intramolecular cyclization can be achieved. For example, N-alkylation or N-arylation of a C-3 sulfenylated 7-azaindole, followed by a palladium-catalyzed site-selective C-2 cyclization, can lead to the formation of N-substituted 10H-benzo[4',5']thieno[2',3':4,5]pyrrolo[2,3-b]pyridine cores in good to excellent yields. acs.org This transformation effectively builds a new thiophene (B33073) ring fused to the pyrrole moiety of the azaindole.

Another strategy involves the construction of fused systems through multi-component reactions. For example, spiro-fused oxindoles with a dihydro-1H-pyrrolo[2,3-b]pyridine moiety can be synthesized in a one-pot reaction involving N-substituted-5-amino-3-cyanopyrroles, isatins, and a 1,3-dicarbonyl compound. uni-rostock.de While not directly starting from this compound, this illustrates the potential of the pyrrole part of the azaindole to participate in complex cyclization cascades.

Furthermore, intramolecular Heck reactions have been employed to construct the azaindole core itself, which can be considered a cyclization onto a pyridine ring. mdpi.comnih.gov For a pre-formed this compound, further functionalization followed by an intramolecular cyclization is a viable route to novel fused systems. For instance, introducing a suitable ortho-functionalized aryl group at the C-2 position via a cross-coupling reaction could set the stage for a subsequent intramolecular cyclization to form a new ring.

The table below summarizes a key cyclization reaction to form a fused heterocyclic system from a 7-azaindole derivative.

Starting MaterialReaction SequenceCatalyst/ConditionsProductYield (%)Reference
C-3 Sulfenylated 7-azaindole1. N-Alkylation/Arylation 2. Intramolecular C-2 CyclizationPd-catalyzedN-Substituted 10H-benzo[4',5']thieno[2',3':4,5]pyrrolo[2,3-b]pyridine72-91 acs.org

Biological and Medicinal Chemistry Research Applications of 7 Azaindole Derivatives

7-Azaindoles as Kinase Inhibitors in Drug Discovery

The 7-azaindole (B17877) core, a bioisostere of indole (B1671886) and purine, has garnered significant attention in drug discovery due to its ability to modulate potency, physicochemical properties, and create novel intellectual property. pharmablock.com Its utility is especially prominent in the field of kinase inhibitors, which are crucial in treating diseases like cancer. pharmablock.comnih.gov The structural resemblance of 7-azaindoles to the adenine (B156593) fragment of ATP makes them well-suited to bind to the catalytic domain of kinases. pharmablock.com Over 90 different kinases have shown sensitivity to compounds containing the 7-azaindole scaffold, highlighting its broad applicability in targeting the human kinome. researchgate.netjst.go.jp

The 7-azaindole scaffold is an excellent "hinge-binding" motif. jst.go.jpjst.go.jp The pyridine (B92270) nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole (B145914) NH group serves as a hydrogen bond donor. jst.go.jp This allows the 7-azaindole ring to form two crucial hydrogen bonds with the kinase hinge region, which connects the N- and C-terminal lobes of the kinase catalytic domain. researchgate.netjst.go.jpjst.go.jp This bidentate hydrogen bonding anchors the inhibitor within the ATP-binding pocket. pnas.org

Furthermore, the 7-azaindole structure offers multiple sites for chemical modification, allowing for the optimization of inhibitor potency and selectivity. jst.go.jp X-ray crystallography studies have revealed that 7-azaindole-based inhibitors can adopt different binding modes within the kinase active site, including "normal," "flipped," and "non-hinge" orientations. chemicalbook.com In the "normal" and "flipped" modes, the inhibitor forms bidentate hydrogen bonds with the hinge residues, while the "non-hinge" mode involves binding to a different site, often when another hinge-binding motif is present in the molecule. chemicalbook.com

The versatility of the 7-azaindole scaffold has led to the development of inhibitors for a wide range of kinase targets.

Mutations in the BRAF gene, particularly the V600E mutation, are common in various cancers, making BRAF kinase a key therapeutic target. pnas.org The 7-azaindole scaffold has been instrumental in the development of potent and selective BRAF inhibitors. mdpi.com A notable example is Vemurafenib (PLX4032), a 7-azaindole derivative that was the first FDA-approved drug discovered through a fragment-based drug design strategy. pharmablock.comjst.go.jp

The discovery process for Vemurafenib started with a simple 7-azaindole fragment. jst.go.jp Structure-guided design and optimization led to the development of PLX4720, a potent inhibitor of BRAF V600E with an IC50 of 13 nM. pnas.org This compound demonstrated high selectivity for BRAF over other kinases and exhibited potent cytotoxic effects specifically in cells with the BRAF V600E mutation. pnas.org Further research in this area has focused on knowledge-based design to create novel 7-azaindole series of BRAF inhibitors with excellent potency and selectivity. nih.gov For instance, compound 6h from a synthesized series showed an IC50 of 2.5 nM in enzymatic assays and 63 nM in cellular assays, along with an outstanding selectivity profile. nih.gov

Table 1: BRAF Kinase Inhibitors Based on the 7-Azaindole Scaffold

Compound Target IC50 (nM) Reference
PLX4720 BRAF V600E 13 pnas.org
6h BRAF 2.5 nih.gov

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase implicated in several cancers, including non-small-cell lung cancer. researchgate.netbohrium.com The 7-azaindole scaffold has been successfully employed to develop novel ALK inhibitors. researchgate.netnih.gov Researchers have identified 7-azaindole derivatives that demonstrate excellent potency in both biochemical and cellular assays against wild-type and mutant ALK. researchgate.netnih.gov

For example, a novel series of 7-azaindole based ALK inhibitors showed compounds with significant potency. nih.gov X-ray crystallography of one of these compounds revealed a unique binding mode where the benzyl (B1604629) group occupies a back pocket, which explains its potency and selectivity over other kinases like Aurora-A. nih.govrcsb.org This is in contrast to other known ALK inhibitors that occupy the ribose binding pocket. nih.gov The synthesis of 3,5-disubstituted-7-azaindole derivatives has also been explored, starting from 1-tosyl-3-iodo-5-bromo-7-azaindole, leading to potent ALK inhibitors. nih.gov

Table 2: ALK Kinase Inhibitors Based on the 7-Azaindole Scaffold

Compound Series Key Features Finding Reference
7-azaindole series (e.g., 7k ) Unique binding mode with benzyl group in back pocket Potent against wild-type and L1196M mutant ALK nih.govrcsb.org
3,5-disubstituted-7-azaindoles Synthesized from 1-tosyl-3-iodo-5-bromo-7-azaindole Resulted in potent ALK inhibitors nih.gov

Cell division cycle 7 (Cdc7) kinase plays a crucial role in the initiation of DNA replication and is considered a potential anticancer target. researchgate.netmdpi.comnih.gov Several orally active 7-azaindole inhibitors of Cdc7 have been designed and synthesized. mdpi.com The 7-azaindole core in these inhibitors typically acts as the hinge-binding element. researchgate.netnih.gov

Research has explored various substitutions on the 7-azaindole scaffold to enhance potency and selectivity. For instance, the synthesis of 7-azaindolylideneimidazoles has yielded potent Cdc7 inhibitors, with one compound having a C-2 NH-benzyl substituent on the imidazolone (B8795221) motif showing an IC50 value of 20 nM. mdpi.com Another study focused on azaindole-chloropyridines and investigated the impact of substitutions at the pre-DFG residue of Cdc7, providing a deeper understanding of ligand-Cdc7 binding. nih.gov A 7-azaindole derivative has been reported to bind to Cdc7 with a Ki value of 0.07 nM. mdpi.com

Table 3: Cdc7 Kinase Inhibitors Based on the 7-Azaindole Scaffold

Compound Class Example Compound/Feature Potency Reference
7-Azaindolylideneimidazoles C-2 NH-benzyl substituent IC50 = 20 nM mdpi.com
1H-Pyrrolo[2,3-b]pyridine derivative Compound 47 Ki = 0.07 nM mdpi.com
Azaindole-chloropyridines Focus on pre-DFG residue interaction Provided insights into ligand-Cdc7 binding nih.gov

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurological disorders like Down syndrome and Alzheimer's disease, as well as in oncology. nih.govcore.ac.uk Consequently, the development of DYRK1A inhibitors is an active area of research. Both 6- and 7-azaindole derivatives have been developed as DYRK1A inhibitors. nih.gov

A series of 3,5-diaryl-1H-pyrrolo[2,3-b]pyridines (3,5-diaryl-7-azaindoles) were synthesized and evaluated for their DYRK1A inhibitory activity. acs.org Derivatives with hydroxy groups on the aryl moieties showed high potency, with Ki values in the low nanomolar range. acs.org For example, fluoro-derivatives of 3,5-di(polyhydroxyaryl)-7-azaindoles (F-DANDYs) have been reported as potent DYRK1A inhibitors with IC50 values ranging from 3 to 23 nM. rug.nl Docking studies suggest these compounds bind tightly to the ATP binding site through multiple hydrogen bonds. acs.org Another class of compounds, meriolins, which are 3-(pyrimidin-4-yl)-7-azaindoles, also exhibit inhibitory activity against DYRK1A, although they are more potent against cyclin-dependent kinases (CDKs). acs.org

Table 4: DYRK1A Kinase Inhibitors Based on the 7-Azaindole Scaffold

Compound Class Example Compound/Feature Potency Reference
3,5-diaryl-7-azaindoles (DANDYs) Hydroxy derivatives Ki in low nM range acs.org
Fluoro-DANDYs (F-DANDYs) Di-, tri-, and tetrahydroxy diaryl azaindoles IC50 = 3-23 nM rug.nl
Meriolins (3-(pyrimidin-4-yl)-7-azaindoles) Hybrid of meridianins and variolins Moderate DYRK1A inhibition acs.org

Specific Kinase Targets and Associated 7-Azaindole Inhibitors

PIM Kinase Inhibition Research

PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in various hematological malignancies and solid tumors. nih.govmdpi.com They play a crucial role in cell survival, proliferation, and apoptosis resistance, making them attractive targets for cancer therapy. mdpi.com

N-substituted 7-azaindoles have been identified as potent pan-PIM kinase inhibitors. nih.gov X-ray crystallography has revealed that some of these inhibitors can bind to the PIM1 kinase in an unconventional manner, providing critical insights for lead optimization. rcsb.org For instance, in a lead optimization study, the modulation of physicochemical properties of N-substituted azaindoles led to the identification of compound 17 , which demonstrated significant tumor growth inhibition in a KG1 acute myeloid leukemia (AML) tumor-bearing mouse model. nih.gov Another potent pan-PIM kinase inhibitor, AZD 1208 , shows high affinity for all three PIM isoforms and induces cell cycle arrest and apoptosis in AML cell lines. tocris.com

CompoundTarget Kinase(s)IC₅₀ (nM)Biological Activity
AZD 1208 PIM10.4Induces cell cycle arrest and apoptosis in AML cells. tocris.com
PIM25.0
PIM31.9
FGFR1 Inhibition Research

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the proliferation and survival of cancer cells. rsc.org Inhibition of FGFR signaling is a validated therapeutic strategy for various cancers, including breast and colon cancer. rsc.orgnih.gov

Derivatives of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) have been developed as potent inhibitors of FGFR1, 2, and 3. In one study, a series of these derivatives were synthesized and evaluated, leading to the discovery of compound 4h , which exhibited strong inhibitory activity against FGFR1, 2, and 3. rsc.org This compound also inhibited the proliferation, migration, and invasion of breast cancer cells in vitro, making it a promising lead for further development. rsc.org Another novel inhibitor, F1-7 , was found to significantly inhibit FGFR phosphorylation and its downstream signaling pathways in colon cancer cells, leading to DNA damage, cell cycle arrest, and apoptosis. nih.gov

CompoundTarget KinaseIC₅₀ (nM)Cell LineBiological Effect
4h FGFR174T1 (Breast Cancer)Inhibited proliferation, migration, and invasion. rsc.org
FGFR29
FGFR325
F1-7 FGFRNot specifiedColon Cancer CellsInhibited proliferation, induced DNA damage and apoptosis. nih.gov
BRD4 Inhibition Research

Bromodomain-containing protein 4 (BRD4) is a member of the bromo and extraterminal domain (BET) family of proteins, which are epigenetic readers that play a critical role in regulating the transcription of key oncogenes like c-MYC. google.comsemanticscholar.org Inhibitors of BRD4 have shown potential in treating various cancers. semanticscholar.org

While research on 1-benzyl-3-iodo-7-azaindole as a direct BRD4 inhibitor is not widely published, related 7-azaindole derivatives have been explored for this target. Specifically, sulfenyl and sulfonyl derivatives of 7-azaindoles have been reported as potential BRD4 inhibitors, highlighting the versatility of the 7-azaindole scaffold in targeting epigenetic proteins. acs.org The development of dual-target inhibitors has also been a recent focus, with some compounds showing inhibitory activity against both BRD4 and other cancer-related targets like PARP1. semanticscholar.org

MKK4 Kinase Inhibition Research

Mitogen-activated protein kinase kinase 4 (MKK4), also known as MEK4, is a dual-specificity protein kinase that activates both JNK and p38 MAPK signaling pathways. mdpi.com These pathways are involved in cellular responses to stress, proliferation, and apoptosis. Overexpression of MKK4 has been linked to aggressive forms of cancer, making it a promising therapeutic target. mdpi.com

Sulfonyl derivatives of 7-azaindoles have been identified as potential inhibitors of MKK4 kinase. acs.org Furthermore, the kinase inhibitor URMC-099 , which has a different core structure but targets the MAP4K family, was found to protect motor neurons from stress-mediated degeneration by attenuating the phosphorylation of MKK4. projectals.org This finding underscores the therapeutic potential of inhibiting the MKK4 pathway in various diseases, including neurodegeneration and cancer.

Mechanistic Studies of Kinase Binding and Allosteric Modulation

The 7-azaindole scaffold is particularly effective as a kinase inhibitor due to its ability to act as an excellent "hinge-binding" motif. jst.go.jp The N7 atom of the pyridine ring acts as a hydrogen bond acceptor, while the N1-H of the pyrrole ring acts as a hydrogen bond donor. depositolegale.it This allows the 7-azaindole core to form two stable hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP. depositolegale.itnih.gov

X-ray crystallography studies of various 7-azaindole inhibitors bound to different kinases have revealed several distinct binding modes: jst.go.jp

Normal Mode: The most common binding orientation, where the N7 atom accepts a hydrogen bond from the backbone NH of the (GK+1) residue and the N1-H donates a hydrogen bond to the carbonyl of the (GK+3) residue in the hinge region.

Flipped Mode: The 7-azaindole ring is rotated 180 degrees compared to the normal mode.

Non-Hinge Mode: The 7-azaindole moiety binds to a different part of the kinase, often because another part of the inhibitor molecule occupies the hinge-binding site.

The ability to adopt different binding modes provides flexibility in drug design, allowing for the optimization of selectivity and potency. jst.go.jp Furthermore, targeting allosteric sites—sites other than the highly conserved ATP-binding pocket—is an emerging strategy. Allosteric modulators can offer greater selectivity and can either inhibit or activate a kinase, providing a powerful pathway for rational drug design. researchgate.net

Other Therapeutic Applications of 7-Azaindole Derivatives

Anticancer Research and Development

The 7-azaindole scaffold is a foundational component in the development of numerous anticancer agents, primarily due to its efficacy as a kinase inhibitor. tandfonline.comnih.gov Structure-activity relationship (SAR) studies have shown that substitutions at the C1, C3, and C5 positions of the 7-azaindole ring are often crucial for potent anticancer activity. tandfonline.comresearchgate.net The 3-iodo-7-azaindole intermediate is particularly valuable, as the iodine atom can be readily replaced using palladium-catalyzed cross-coupling reactions to introduce a wide variety of chemical groups, facilitating the exploration of SAR. nih.govacs.org

Several 7-azaindole derivatives have demonstrated significant anti-proliferative activity against a range of cancer cell lines.

Table of Selected 7-Azaindole Derivatives and their Anticancer Activity:

Compound IDCancer Cell LineAssayActivity (IC₅₀ / GI₅₀)Reference
Derivative of Peng et al.A375 (Melanoma)MTT25.38 µg/ml tandfonline.com
SMMC (Liver Cancer)MTT48.70 µg/ml tandfonline.com
MCF-7 (Breast Cancer)MTT76.94 µg/ml tandfonline.com
10m MCF-7 (Breast Cancer)IC₅₀0.78 µM ijfjournal.com
HELa (Cervical Cancer)IC₅₀0.92 µM ijfjournal.com
10n MCF-7 (Breast Cancer)IC₅₀1.31 µM ijfjournal.com
HELa (Cervical Cancer)IC₅₀1.91 µM ijfjournal.com
4g MCF-7 (Breast Cancer)GI₅₀15.56 µM ijper.org

These studies highlight the broad applicability of the 7-azaindole framework in oncology research, targeting not only kinases but also other critical proteins involved in cancer progression, such as Poly (ADP-ribose) polymerases (PARPs). ijper.org

HIV-1 Integrase Inhibition Studies

The inhibition of HIV-1 integrase, a crucial enzyme for viral replication, is a key strategy in antiretroviral therapy. nih.govacs.org 7-Azaindole derivatives have emerged as a promising class of HIV-1 integrase inhibitors. nih.govacs.orgpharmablock.com Research has focused on the synthesis of various substituted 7-azaindoles to understand their structure-activity relationship (SAR) and enhance their inhibitory potency.

A study focused on the development of 3,6-diaryl 7-azaindoles demonstrated their potential as HIV-1 integrase strand transfer (ST) inhibitors. nih.govacs.org Starting from 6-chloro-3-iodo-N-protected 7-azaindoles, researchers synthesized a series of C3 monoaryl and C3,C6-diaryl 7-azaindoles. nih.govacs.org The findings indicated that the presence of a π-donor group at the para position of the C3 aryl ring is beneficial for inhibitory activity. nih.gov Furthermore, the addition of an aryl group at the C6 position was found to significantly enhance the percentage of strand transfer inhibition. nih.govacs.org

Notably, compounds 11d (2,4-difluoro phenyl at C3 and 4-methoxy phenyl at C6) and 11f (benzo[d] nih.govacs.orgdioxole at C3 and 4-pyridyl at C6) exhibited significant inhibition of the strand transfer activity of the HIV-1 integrase enzyme at a 10 μM dose. nih.govacs.org Specifically, 11d showed 72% inhibition and 11f showed 71% inhibition. nih.govacs.org Importantly, several of the diaryl derivatives, including 11f , displayed low cytotoxicity. nih.govacs.org

Another area of investigation has been the development of 7-azaindole non-nucleoside reverse transcriptase inhibitors (NNRTIs). A library of 585 compounds based on the 7-azaindole core was screened for anti-HIV-1 activity, leading to the identification of ten hits with submicromolar potency and a high therapeutic index. nih.gov Of these, three were confirmed as NNRTIs. The lead compound, compound 8 , inhibited reverse transcriptase with an IC50 value of 0.73 μM and retained some activity against clinically relevant mutant strains. nih.gov

Inhibition of HIV-1 Integrase Strand Transfer by 7-Azaindole Derivatives
CompoundSubstituents% ST Inhibition at 10 µMCytotoxicity (IC50)
11dC3: 2,4-difluoro phenyl, C6: 4-methoxy phenyl72%49.32 µM
11fC3: benzo[d] nih.govacs.orgdioxole, C6: 4-pyridyl71%> 200 µM
10hC3: benzo[d] nih.govacs.orgdioxole54%N/A

β-Cell Survival Modulation in Diabetes Research

Protecting pancreatic β-cells from apoptosis induced by pro-inflammatory cytokines is a key therapeutic strategy for type 1 diabetes. acs.orgacs.org A large-scale screening of approximately 2 million compounds identified a series of 7-azaindole derivatives capable of this protective effect. acs.orgacs.org

The initial hit, 5-phenyl-3-(1,2,3-triazol-4-yl)-7-azaindole (1) , showed promising activity with an EC50 of 1.1 μM in a cytokine-induced β-cell death assay. acs.org Subsequent optimization efforts focused on modifying the substituents at the C3 and C5 positions of the 7-azaindole core. acs.orgacs.org Replacing the triazole group at the C3 position with a 4-pyrazolyl group led to a five-fold increase in potency. acs.org

Further structure-activity relationship studies revealed that the nitrogen at the 7-position of the azaindole ring is crucial for activity, as replacing it with a carbon (to form an indole) resulted in an inactive compound. acs.orgmdpi.com Similarly, methylation of the nitrogen at the N1-position of the 7-azaindole also led to an inactive analog, suggesting the NH group is part of the pharmacophore. acs.orgresearchgate.net The optimization led to the discovery of GNF3809 (5-(3,4-difluorophenyl)-3-(pyrazol-4-yl)-7-azaindole) , which demonstrated the ability to preserve insulin (B600854) content and the viability of both rodent and human islets under cytokine-induced stress. acs.orgacs.org

Protective Effect of 7-Azaindole Derivatives on β-Cells
CompoundStructureEC50 (µM)
15-phenyl-3-(1,2,3-triazol-4-yl)-7-azaindole1.1
105-phenyl-3-(pyrazol-4-yl)-7-azaindole0.22
GNF38095-(3,4-difluorophenyl)-3-(pyrazol-4-yl)-7-azaindole0.08

Antiviral Activity (e.g., Anti-Tobacco Mosaic Virus)

Beyond HIV, 7-azaindole derivatives have been investigated for their broad-spectrum antiviral activities. acs.orgnih.govresearchgate.net For instance, they have been explored as potential agents against the influenza virus and SARS-CoV-2. acs.orgnih.gov

In the context of influenza, research has focused on overcoming the metabolic instability of certain 7-azaindole analogs. acs.org Aldehyde oxidase (AO)-mediated metabolism at the 2-position was a key challenge. acs.org To address this, substitutions were introduced at the 2-position of the azaindole ring, which, while slightly reducing potency, successfully mitigated AO-mediated metabolism. acs.org This work led to the identification of 2-substituted 7-azaindole analogs with improved metabolic stability and favorable oral pharmacokinetic profiles in rodents, marking them as potential candidates for further development as anti-influenza agents. acs.org

More recently, in response to the COVID-19 pandemic, 7-azaindole derivatives were identified as inhibitors of the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor. nih.gov High-throughput screening identified a hit compound, G7a , which was then optimized to enhance its antiviral activity. nih.gov This led to the synthesis of a series of novel 7-azaindole derivatives, with ASM-7 showing excellent antiviral activity against both pseudovirus and native SARS-CoV-2, coupled with low cytotoxicity. nih.gov Molecular modeling studies suggested that ASM-7 binds to the interface of the spike protein's receptor-binding domain and hACE2, thereby blocking viral entry into host cells. nih.gov

Antioxidant Activity Investigations

Several studies have explored the antioxidant potential of 7-azaindole derivatives. researchgate.netresearchgate.netijper.orgnih.govgrafiati.com One study synthesized a series of 7-azaindole-based carbohydrazides and their cyclized 1,3,4-oxadiazole (B1194373) counterparts and evaluated their antioxidant capacity through various in vitro assays. researchgate.net The compounds demonstrated notable ABTS radical scavenging ability, moderate to good scavenging of hydrogen peroxide, and strong ferric ion reducing capacity. researchgate.net

In another investigation, Schiff bases and oxadiazole derivatives of 4-fluorobenzoic acid incorporating a 7-azaindole moiety were synthesized and tested for their free radical scavenging activity. researchgate.net Compound 4f from this series showed antioxidant activity comparable to the standard, Vitamin C. researchgate.net

Furthermore, gold(I) N-heterocyclic carbene complexes incorporating 7-azaindole derivatives, including 3-iodo-7-azaindole , were prepared and shown to possess strong antioxidant effects in addition to their anti-cancer and anti-inflammatory properties. nih.gov

Anticonvulsant Activity Studies

The search for novel antiepileptic drugs with improved efficacy and lower neurotoxicity has led to the investigation of 7-azaindole derivatives. researchgate.netresearcher.lifesemanticscholar.org A series of 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives were designed, synthesized, and evaluated for their anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. researchgate.net

Several compounds, namely 4i , 4p , and 5k , exhibited significant anticonvulsant activity in the PTZ model, with ED50 values of 30.55 mg/kg, 19.72 mg/kg, and 25.46 mg/kg, respectively. researchgate.net These compounds were, however, inactive in the MES model. researchgate.net Importantly, they displayed low neurotoxicity, with protective index (PI) values of 8.58, 10.29, and 7.41, respectively. researchgate.net Structure-activity relationship studies indicated that the nitrogen atom at the 7-position of the azaindole ring and the double bond in the tetrahydropyridine (B1245486) skeleton were essential for their antiepileptic activity. researchgate.net

Antimicrobial Activity Evaluations

The 7-azaindole scaffold has been a recurring theme in the development of new antimicrobial agents. asianindexing.compjsir.orgwjpps.comresearchgate.netresearchgate.net Various derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria. asianindexing.compjsir.orgresearchgate.net

In one study, a series of new 7-azaindole derivatives were prepared and screened for their antibacterial activity. asianindexing.com Compound IV from this series displayed significant antibacterial activity. asianindexing.com Another study reported the synthesis of 1-benzyl-7-azaindole-3-carbinol and its precursors, which were evaluated for their antimicrobial properties. wjpps.com

A series of 4,7-dihydro-4-oxo-7-azaindole-5-carboxylic acid derivatives were synthesized, with 4,7-dihydro-4-oxo-1,2-dimethyl-7-ethyl-7-azaindole-5-carboxylic acid being identified as a potent antibacterial agent. pjsir.org Other research has also highlighted the broad-spectrum antibacterial activity of 2-pyridyl-6-azaindoles. pjsir.org

5-HT6 Receptor Agonism Research

The 5-HT6 receptor, a member of the serotonin (B10506) receptor family, is a target for cognitive disorders and other central nervous system conditions. nih.govacs.orgacs.orgnih.gov 7-Azaindole derivatives have been investigated as ligands for this receptor. nih.govacs.orgacs.orgnih.gov

Research has shown that substitutions on the 7-azaindole core can modulate the functional activity of these ligands, leading to either partial agonists or antagonists. nih.gov For example, the 7-azaindole 120 was identified as a 5-HT6 receptor partial agonist with a Ki of 1.3 nM, while the closely related compound 121 was an antagonist with a Ki of 4.3 nM. nih.gov

Recent synthetic efforts have focused on the efficient, regioselective C-3 chalcogenation of 7-azaindoles. acs.orgacs.orgnih.gov This methodology has been applied to the gram-scale synthesis of bioactive sulfonylated 7-azaindole-based 5-HT6 receptor agonists, demonstrating the utility of this scaffold in developing new CNS-active agents. acs.orgacs.orgnih.gov

Furthermore, studies on multi-target antidepressants have explored 7-azaindole derivatives. mdpi.com In one series, replacing an indole core with a 7-azaindole resulted in a significant loss of affinity for the 5-HT2A, 5-HT6, and 5-HT7 receptors, highlighting the sensitivity of receptor binding to the specific heterocyclic core. mdpi.com

Structure Activity Relationship Sar Studies of 1 Benzyl 3 Iodo 7 Azaindole Derivatives

Influence of Substitution at the N-1 Position (Benzyl Moiety) on Biological Activity

The N-1 position of the 7-azaindole (B17877) ring is a crucial site for modification, with substitutions significantly influencing the compound's interaction with biological targets. nih.gov The benzyl (B1604629) group, in particular, serves as a key hydrophobic feature that can be tailored to enhance binding affinity.

Studies on various N-arylmethyl substituted indole (B1671886) derivatives have demonstrated that the presence of a substituent at the N-1 position is often essential for potent biological activity. nih.gov For instance, in a series of antiplatelet agents, indole derivatives lacking a substitution at this position exhibited weak to no activity. nih.gov

Modifications to the benzyl ring itself can fine-tune the electronic and steric properties of the molecule. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring of the benzyl moiety can modulate the electron density of the 7-azaindole core, thereby affecting its interaction with target proteins. While specific SAR data for substitutions on the N-1 benzyl group of 1-benzyl-3-iodo-7-azaindole is not extensively detailed in the provided search results, general principles suggest that exploring a range of substituted benzyl groups is a valid strategy for lead optimization.

Impact of C-3 Substitution (Replacement of Iodine and Further Derivatization) on Biological Profile

The iodine atom at the C-3 position of this compound is a versatile chemical handle that allows for the introduction of a wide array of functional groups through various cross-coupling reactions, such as Suzuki-Miyaura reactions. nih.govresearchgate.net This position is a primary site for derivatization to explore and optimize interactions with the target's binding pocket. nih.gov

The replacement of iodine with different aryl or heteroaryl groups has been a common strategy in the development of 7-azaindole-based inhibitors. For example, in the context of HIV-1 integrase inhibitors, the introduction of aryl groups at the C-3 position was found to be critical for activity. nih.gov SAR studies on these C-3 aryl derivatives indicated that para-substitution on the aryl ring with electron-donating groups was beneficial for inhibitory activity. nih.gov

Furthermore, the nature of the substituent at C-3 can significantly impact the compound's potency and selectivity. In the development of dopamine (B1211576) D4 ligands, a series of 3-aminomethyl-7-azaindole derivatives displayed the highest affinity and selectivity for the target receptor. nih.gov This highlights that not only the presence but also the nature and linkage of the substituent at C-3 are crucial determinants of biological activity.

The direct coupling of cyclic imines to the C-3 position of 7-azaindole has also been explored, leading to novel derivatives with potential biological applications. nih.govresearchgate.net These studies further emphasize the strategic importance of the C-3 position for generating chemical diversity and modulating the pharmacological profile of the 7-azaindole scaffold.

Effects of Substitution at Other Positions (C-2, C-5, C-6) on Activity and Selectivity

While the N-1 and C-3 positions are primary sites for modification, substitutions at other positions on the 7-azaindole ring, such as C-2, C-5, and C-6, also play a significant role in modulating the biological activity and selectivity of the resulting compounds.

C-2 Position: In the context of dopamine D4 ligands, substitutions at the C-2 position were also investigated. However, the 3-aminomethyl series showed superior affinity and selectivity compared to the 2-substituted counterparts, suggesting a positional preference for optimal interaction with the receptor. nih.gov

C-5 Position: The C-5 position has been identified as another active site for modification. nih.gov For instance, in a series of Abl and Src kinase inhibitors, 2,5-disubstituted 7-azaindole derivatives were designed and synthesized, leading to potent dual inhibitors. rsc.org This indicates that simultaneous substitution at C-2 and C-5 can be a fruitful strategy for achieving desired biological activity.

C-6 Position: The introduction of substituents at the C-6 position has been shown to enhance the inhibitory activity of 7-azaindole derivatives. In the development of HIV-1 integrase inhibitors, the addition of an aryl group at the C-6 position of a C-3 aryl-substituted 7-azaindole resulted in a significant increase in strand transfer inhibition. nih.gov This demonstrates a synergistic effect of substitutions at both C-3 and C-6.

The following table summarizes the general impact of substitutions at different positions on the 7-azaindole core based on the available literature.

Position of SubstitutionGeneral Effect on Biological ActivityReference
N-1 (Benzyl Moiety)Often essential for activity; modifications on the benzyl ring can fine-tune properties. nih.govnih.gov
C-3 (Iodine Replacement)A primary site for derivatization to enhance potency and selectivity; amenable to introducing diverse functionalities. nih.govnih.govnih.gov
C-2Can be modified, but may be less favorable than C-3 for certain targets. nih.gov
C-5An active site for modification; can contribute to enhanced potency, especially in combination with other substitutions. nih.govrsc.org
C-6Substitution can significantly enhance inhibitory activity, often in synergy with C-3 modifications. nih.gov

Conformational and Steric Requirements for Optimized Biological Activity

The three-dimensional arrangement of substituents on the this compound scaffold is critical for optimal interaction with the biological target. The conformational flexibility of the N-1 benzyl group and the steric bulk of the C-3 substituent are key determinants of binding affinity.

At the C-3 position, the size and shape of the substituent are crucial. Bulky groups may cause steric hindrance, preventing the molecule from accessing the binding site. Conversely, a substituent that is too small may not provide sufficient interaction to achieve high potency. The optimal steric requirement is target-dependent and needs to be empirically determined through SAR studies. For example, in the development of glucokinase activators, a systematic investigation of the three principal parts of the 7-azaindole-based activators, including the steric bulk of the substituents, led to a robust SAR that was in agreement with structural data. nih.gov

Bioisosteric Replacements and their Rationalization in 7-Azaindole SAR

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. drughunter.comu-tokyo.ac.jp The 7-azaindole nucleus itself is considered a bioisostere of indole, offering advantages such as improved solubility and the ability to form additional hydrogen bonds. nih.govresearchgate.net

In the context of this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule:

7-Azaindole Core: While the 7-azaindole core is often the starting point, in broader drug discovery programs, it can be considered a bioisosteric replacement for other heterocyclic systems like purines. researchgate.net

N-1 Benzyl Moiety: The benzyl group can be replaced by other arylmethyl groups (e.g., pyridylmethyl) or even different alkyl or cycloalkyl groups to explore alternative hydrophobic interactions and vector orientations.

C-3 Substituent: The iodine at C-3 is a leaving group for introducing other functionalities. The newly introduced groups can themselves be subject to bioisosteric replacement. For example, a phenyl ring could be replaced by a thiophene (B33073) or pyridine (B92270) ring to modulate electronic properties and introduce potential new hydrogen bonding interactions. u-tokyo.ac.jp

The rationale for these replacements often lies in fine-tuning the electronic distribution, lipophilicity, and hydrogen bonding capacity of the molecule to better complement the target's binding site. For instance, replacing a carbon atom in a phenyl ring with a nitrogen atom to form a pyridine ring can introduce a hydrogen bond acceptor, which may lead to a significant increase in binding affinity if the target has a corresponding hydrogen bond donor.

Rational Design Principles for Enhancing Potency and Selectivity Based on SAR Data

The collective SAR data for 7-azaindole derivatives provides a set of rational design principles for enhancing the potency and selectivity of new analogs based on the this compound scaffold.

Exploitation of the N-1 Position: The N-1 benzyl group should be considered a key interaction moiety. Systematic exploration of substitutions on the phenyl ring can optimize hydrophobic and electronic interactions. The use of computational methods like molecular docking can guide the selection of optimal substituents. nih.gov

Strategic Derivatization at C-3: The C-3 position is paramount for introducing diversity and targeting specific interactions within the binding pocket. The 3-iodo group serves as an excellent starting point for introducing a variety of aryl, heteroaryl, and other functional groups via established cross-coupling chemistries. nih.govnih.gov The choice of substituent should be guided by the nature of the target's active site, aiming to maximize favorable interactions such as hydrogen bonds, pi-stacking, and hydrophobic contacts.

Multi-positional Substitution for Synergistic Effects: To achieve higher potency and selectivity, simultaneous modification of multiple positions should be considered. For example, combining an optimized C-3 substituent with a favorable C-6 substituent can lead to a synergistic enhancement of activity. nih.gov Similarly, disubstitution at the C-2 and C-5 positions has proven effective for certain targets. rsc.org

Conformational and Steric Optimization: The design of new derivatives should take into account the conformational and steric requirements of the target. This involves a careful balance of rigidity and flexibility. The rigid 7-azaindole core provides a stable anchor, while flexible side chains at N-1 and C-3 can be designed to adopt the optimal conformation for binding.

Application of Bioisosteric Replacements: A rational approach to lead optimization should involve the use of bioisosteric replacements to fine-tune physicochemical properties. This can help to address issues such as poor solubility, metabolic instability, or off-target effects, while maintaining or improving on-target potency.

By integrating these design principles, researchers can effectively navigate the chemical space around the this compound scaffold to develop novel and highly effective therapeutic agents. The iterative process of design, synthesis, and biological evaluation, guided by a thorough understanding of SAR, is crucial for the successful discovery of new drug candidates. scispace.comscispace.com

Computational Chemistry and Molecular Modeling of 7 Azaindole Systems

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, like 7-azaindole (B17877) derivatives, to a protein target.

The 7-azaindole moiety is recognized as an excellent "hinge-binding motif" in protein kinases, where it acts as an ATP competitor. chemicalbook.comjst.go.jpresearchgate.netnih.gov The scaffold's unique structure, featuring a pyridine (B92270) nitrogen atom (a hydrogen bond acceptor) and a pyrrole (B145914) NH group (a hydrogen bond donor), allows it to form two characteristic hydrogen bonds with the kinase hinge region. depositolegale.itchemicalbook.comjst.go.jpresearchgate.netnih.gov

Analysis of co-crystal structures has revealed that 7-azaindole-based inhibitors can adopt several distinct binding modes within the kinase ATP binding site, which are generally classified into three groups: "normal," "flipped," and "non-hinge". depositolegale.itchemicalbook.comjst.go.jp

Normal Binding Mode: This is the most frequently observed orientation. The 7-azaindole ring forms bidentate hydrogen bonds with the backbone amides of hinge residues. Specifically, the pyridine N7 atom accepts a hydrogen bond from the NH of the residue at the GK+3 position (three residues after the gatekeeper residue), and the pyrrole N1-H donates a hydrogen bond to the carbonyl oxygen of the residue at the GK+1 position. chemicalbook.comjst.go.jp

Flipped Binding Mode: In this orientation, the 7-azaindole moiety is rotated by 180° relative to the normal mode. depositolegale.itchemicalbook.comjst.go.jp The hydrogen bonding pattern is altered: the pyrrole N1-H now interacts with the backbone NH of the GK+3 residue, while the pyridine N7 accepts a hydrogen bond from the same GK+3 residue. chemicalbook.com This mode is often observed for 7-azaindoles with substituents at the C2-position, which would cause a steric clash in the normal mode. jst.go.jp

Non-Hinge Binding Mode: In some cases, the 7-azaindole moiety does not interact with the hinge region at all. This typically occurs when the inhibitor possesses another, more favorable hinge-binding motif. chemicalbook.comjst.go.jp

Binding ModePyrrole N1-H InteractionPyridine N7 InteractionCommon Ligand Feature
Normal H-bond donor to GK+1 carbonylH-bond acceptor from GK+3 amideUnsubstituted at C2
Flipped H-bond donor to GK+3 amideH-bond acceptor from GK+3 amideSubstituted at C2
Non-Hinge Binds outside the hinge regionBinds outside the hinge regionContains a separate hinge-binding motif

Table 1: Summary of 7-Azaindole Binding Modes in Kinase Hinge Regions.

Beyond predicting the binding pose, molecular docking is used to estimate the binding affinity of a ligand for its target, often expressed as a scoring function. For instance, in a study of 7-azaindole analogs as anticancer agents, molecular docking was used to screen a compound against the colony-stimulating factor 1 receptor (CSF-1R) to identify the analog with the strongest interaction. nih.gov Similarly, docking studies on 7-azaindole derivatives against Poly (ADP-ribose) polymerases (PARPs) helped identify potent inhibitors. ijper.org

To refine these predictions, more computationally intensive methods are often employed. The Prime Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method calculates the free energy of binding from docked poses, offering a more accurate estimation of ligand affinity. nih.gov For even greater accuracy, methods like thermodynamic integration, which calculates the relative free energy of binding via molecular dynamics simulations, can be used to compare the affinities of closely related inhibitors, as demonstrated in studies of p38 MAP kinase inhibitors. thaiscience.info

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 1-benzyl-3-iodo-7-azaindole. mdpi.commdpi.com DFT is used to determine molecular structures, vibrational frequencies, and electronic properties, which are crucial for understanding a molecule's reactivity and interactions. mdpi.commdpi.comnih.gov

Studies on chloro-derivatives of 7-azaindole-3-carbaldehyde have utilized DFT methods such as B3LYP-D3, PBE0-D3, and ωB97X-D to analyze molecular structures and vibrational spectra. mdpi.com These calculations help interpret experimental data from IR and Raman spectroscopy and provide insights into how ligand conformations influence the stability of metal complexes. mdpi.com DFT has also been employed to calculate the electron spectra of 7-azaindole, providing theoretical values for photoemission and excitation data. nih.gov Furthermore, DFT simulations have been used to elucidate complex reaction mechanisms, such as the Rh(III)-catalyzed synthesis of 7-azaindoles, revealing how additives can lower activation barriers and enhance reactivity. rsc.org

Study SubjectDFT Method(s) UsedInvestigated PropertiesKey Findings
Chloro-derivatives of 7-azaindole-3-carbaldehydeB3LYP-D3, PBE0-D3, ωB97X-DMolecular structure, vibrational spectra, dimer stabilityDetermined that dimer stability is influenced by aldehyde group rotation. mdpi.com
Pd(II) and Pt(II) complexes of 7-azaindole derivativesωB97X-DLigand conformation, complex stability, vibrational propertiesShowed how ligand conformation impacts the stability and vibrational characteristics of the resulting metal complexes. mdpi.com
Rh(III)-catalyzed 7-azaindole synthesisNot specifiedReaction mechanism, role of Ag+ oxidant, activation barriersRevealed that Ag+ oxidizes Rh(III) intermediates, accelerating key reaction steps and lowering energy barriers. rsc.org
7-azaindole and its N-linked triazole hybridsB3LYP/6-311G(d,p)Chemical potential, chemical hardness, electrophilicity indexCalculated key chemical properties to understand molecular reactivity. rsc.org

Table 2: Examples of Density Functional Theory Applications in 7-Azaindole Systems.

Pharmacophore Modeling for De Novo Drug Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dergipark.org.trnih.gov A pharmacophore model can be generated based on the structure of a known ligand-receptor complex or from a set of active molecules. dergipark.org.tr

This approach has been successfully applied to the 7-azaindole class of compounds. In one study aimed at developing inhibitors for Mycobacterium tuberculosis, a structure-based pharmacophore model was generated for azaindole derivatives targeting the DprE1 enzyme. nih.gov The model identified key molecular features required for binding, which was then used to screen for new compounds with potentially similar activity. For other targets like PARP-1, typical pharmacophore features for inhibitors have been identified as aromatic rings and carboxamide cores, guiding the design of new 7-azaindole-based analogs. researchgate.net These models serve as powerful templates in virtual screening and de novo design to identify novel and potent inhibitors. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This technique is crucial for assessing the stability of a predicted binding mode and understanding the dynamics of the interaction.

MD simulations have been effectively used to study 7-azaindole derivatives. In a study identifying inhibitors of the SARS-CoV-2 spike-hACE2 interaction, MD simulations were performed to confirm the stability of the docked conformation of a hit compound. nih.gov The simulations revealed that key hydrogen bonds and non-covalent interactions between the 7-azaindole scaffold and protein residues were consistently maintained throughout the simulation, validating the stability of the binding mode. nih.gov For example, the hydrogen on the 7-azaindole group of one compound formed a stable hydrogen bond with the backbone of residue ASP30 of hACE2 for 98% of the simulation time. nih.gov These simulations provide critical insights into the durability of ligand-receptor interactions and help prioritize candidates for further development.

Future Directions and Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies for 1-Benzyl-3-Iodo-7-Azaindole

The development of sophisticated and environmentally benign synthetic methods for this compound and its parent 7-azaindole (B17877) core is a significant area of ongoing research. tandfonline.comcitedrive.com Traditional syntheses of azaindoles can be challenging due to the electron-deficient nature of the pyridine (B92270) ring. rsc.orgnsf.gov Future methodologies are focused on improving efficiency, reducing waste, and avoiding harsh reaction conditions.

Key emerging strategies include:

Palladium-Catalyzed Cross-Coupling Reactions: Advances in metal-catalyzed chemistry, particularly palladium-catalyzed reactions, are central to novel functionalization strategies for the 7-azaindole ring. rsc.orgresearchgate.net These methods offer efficient ways to construct the core structure and introduce substituents.

One-Pot Reactions: Streamlining synthesis into one-pot procedures is a major goal. This approach avoids the isolation of intermediates, saving time, resources, and reducing solvent waste. researchgate.net A novel one-pot method has been developed for the selective synthesis of 7-azaindoles and their reduced forms, 7-azaindolines. rsc.orgnsf.gov

Sustainable and Green Chemistry: There is a growing emphasis on "green" chemistry principles. This includes the use of alternative and sustainable methods like metal-catalyzed acceptorless coupling and exploring reactions in environmentally friendly solvents like water. researchgate.netorganic-chemistry.org Silver-catalyzed intramolecular cyclization of acetylenic free amines in water has shown promise for producing 7-azaindoles in very good yields without the need for strong acids or bases. organic-chemistry.org

These advancements will not only make the synthesis of this compound more economical and scalable but also facilitate the rapid production of diverse analogs for further study.

Exploration of Expanded Chemical Space through Advanced Derivatization Strategies

The this compound molecule is primed for chemical diversification. The iodo group at the C-3 position is a particularly valuable synthetic handle, allowing for the introduction of a wide array of chemical moieties through well-established cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. researchgate.net This enables the exploration of a vast chemical space to generate novel analogs with potentially improved biological activities.

Future derivatization strategies will likely focus on:

Functionalization at Key Positions: Research has shown that positions 1, 3, and 5 of the 7-azaindole ring are often crucial for biological activity. tandfonline.comcitedrive.comtandfonline.com The existing benzyl (B1604629) group at N-1 and the iodo group at C-3 of the title compound provide two immediate points for modification. Further functionalization at other positions, such as C-5, will be explored to create disubstituted and trisubstituted analogs. tandfonline.comcitedrive.com

Introduction of Diverse Substituents: The introduction of various groups, including alkyl chains, aryl carboxamides, and different heterocyclic rings, has proven successful in creating potent 7-azaindole-based molecules. tandfonline.comcitedrive.com The iodo-substituent is an excellent precursor for introducing aryl and heteroaryl groups, which can significantly modulate the compound's pharmacological profile. researchgate.net

Bioisosteric Replacement: The 7-azaindole core itself is often used as a bioisostere for indole (B1671886) or purine systems, a strategy that can enhance properties like solubility and bioavailability. rsc.orgmdpi.com Future work will involve exploring other bioisosteric replacements within the derivatives of this compound to fine-tune their drug-like properties.

Derivatization StrategyTarget PositionPotential ReactionDesired Outcome
Arylation/HeteroarylationC-3Suzuki CouplingModulate target binding, improve potency
AlkynylationC-3Sonogashira CouplingIntroduce linear fragments, create precursors for triazoles
N-1 Side Chain ModificationN-1Substitution of Benzyl GroupAlter solubility, pharmacokinetics, and target interactions
C-H FunctionalizationC-4, C-5, C-6Metal-Catalyzed C-H ActivationAccess novel substitution patterns, fine-tune electronics

Identification of Novel Biological Targets for 7-Azaindole-Based Therapeutics

The 7-azaindole scaffold has demonstrated remarkable versatility, with derivatives showing activity against a wide range of biological targets. nih.govnih.gov This promiscuity suggests that the chemical space around this compound holds potential for identifying inhibitors for novel and challenging disease targets.

Currently, 7-azaindole derivatives have been identified as inhibitors or modulators for targets including:

Protein Kinases: A primary focus area, with inhibitors developed for kinases like PI3K, FGFR4, DYRK1B/2, and ATR kinase, which are crucial in cancer progression. nih.govacs.orgnih.gov

Viral Enzymes: Targets such as HIV-1 reverse transcriptase and influenza polymerase highlight the potential for developing antiviral agents. nih.govnih.gov

G-Protein Coupled Receptors (GPCRs): The scaffold has been used to develop CCR2 antagonists and cannabinoid receptor 1 (CB1) allosteric modulators. nih.govnih.gov

Other Enzymes: Inhibition of enzymes like Poly (ADP-ribose) polymerase (PARP-1) has been demonstrated, showing potential in cancer therapy. ijper.org

Future research will aim to expand this target list. By screening libraries of this compound derivatives against broader panels of biological targets, researchers may uncover entirely new therapeutic applications. The adaptability of the 7-azaindole core makes it an attractive starting point for tackling diseases with unmet medical needs.

Advanced SAR Studies and Multi-Parameter Optimization in Drug Design

Systematic Structure-Activity Relationship (SAR) studies are fundamental to transforming a promising hit compound into a viable drug candidate. tandfonline.com For derivatives of this compound, future SAR campaigns will be more intricate, moving beyond simple potency measurements to embrace Multi-Parameter Optimization (MPO). MPO is a holistic approach that seeks to simultaneously balance multiple, often conflicting, properties required for a successful drug, such as efficacy, safety, solubility, and metabolic stability. international-pharma.combohrium.com

Key aspects of this advanced approach will include:

Detailed SAR Exploration: Systematically modifying each position of the this compound scaffold to build a comprehensive understanding of how structural changes affect biological activity. nih.govresearchgate.net

Property-Based Design: Early and continuous evaluation of physicochemical properties (e.g., solubility, lipophilicity) and ADME (Absorption, Distribution, Metabolism, Excretion) profiles. For instance, substituting an indole core with a 7-azaindole has been shown to improve aqueous solubility. mdpi.comnih.gov

Integrated Optimization: Utilizing MPO scoring profiles where multiple properties (e.g., target potency, selectivity, permeability, cytotoxicity) are assigned desirability criteria. international-pharma.com This allows for a more rational and efficient prioritization of compounds for synthesis and testing, steering projects away from candidates with fatal flaws that may only be discovered late in development.

This rigorous, data-driven approach will be essential to optimize the 7-azaindole scaffold and increase the probability of developing clinically successful therapeutics.

Integration of Artificial Intelligence and Machine Learning in 7-Azaindole Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the pace and efficiency of drug discovery, and research on 7-azaindole derivatives is poised to benefit significantly. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the entire discovery pipeline. mdpi.com

Applications of AI/ML in 7-azaindole research include:

Predictive Modeling: ML models, such as graph neural networks, can be trained on existing data to predict the biological activity, toxicity, and ADME properties of virtual 7-azaindole derivatives before they are synthesized. astrazeneca.commedium.com This allows chemists to focus resources on the most promising candidates.

De Novo Drug Design: AI algorithms can design entirely new 7-azaindole-based molecules tailored to bind to a specific biological target with a desired property profile. nih.gov

Computational SAR Analysis: AI can accelerate the analysis of SAR data, helping to quickly identify key structural motifs responsible for activity and selectivity. Computational approaches like Free Energy Perturbation (FEP) have already been successfully used to guide the optimization of 7-azaindole-based inhibitors. nih.gov

Target Identification: By analyzing large biological datasets (genomics, proteomics), AI can help identify and validate novel biological targets for which 7-azaindole derivatives might be effective. mdpi.com

By combining the predictive power of AI with the empirical knowledge of medicinal chemists, the exploration of the 7-azaindole chemical space can be performed more rapidly and intelligently, ultimately shortening the timeline for bringing new therapies to patients. mdpi.comastrazeneca.com

Q & A

Q. What strategies are effective for conducting literature reviews on structurally related 7-azaindole compounds?

  • Methodological Answer: Use databases like SciFinder and Reaxys with substructure searches and reaction filters. Prioritize primary literature over patents for mechanistic insights. Apply systematic review frameworks (e.g., PRISMA) to mitigate selection bias and document search strategies transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.